2-Bromo-5-chlorophenol
Overview
Description
2-Bromo-5-chlorophenol is a chemical compound with the molecular formula C6H4BrClO. It has an average mass of 207.452 Da and a mono-isotopic mass of 205.913391 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with bromine and chlorine substituents. The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 222.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 88.2±21.8 °C .Scientific Research Applications
Photocatalysis and Degradation of Chlorophenols : The application of visible light on copper-doped titanium dioxide catalyzing the degradation of chlorophenols was investigated. This study focused on the degradation of 2-chlorophenol (2-CP) in titanium dioxide suspensions containing copper ions or/and sulfates, examining how different synthesis parameters affect degradation processes (Lin et al., 2018).
Sensitive Detection Methods : A sensitive and selective spectrophotometric method for 2-chlorophenol based on solid-phase extraction with mixed hemimicelle magnetic nanoparticles was developed. This method, which used derivatization of 2-CP with 4-aminoantipyrine, demonstrated the capacity for detecting 2-CP in soil samples (Mukdasai et al., 2016).
Photochemical Reactions : Research on the photoreaction mechanisms of 2-bromophenols, including 2-bromo-5-chlorophenol, was conducted using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. This study provided insights into the photoproducts formed from these compounds (Akai et al., 2002).
High-Temperature Pyrolysis : The pyrolysis of a 2-chlorophenol/2-bromophenol mixture was studied at high temperatures. This study revealed the formation of various products, including dibenzo-p-dioxin and dibenzofuran, providing insights into the thermal degradation processes of these compounds (Evans & Dellinger, 2005).
Electrochemical Sensors : An electrochemical sensor for chlorophenols based on a nanocomposite of ZnSe quantum dots and cetyltrimethylammonium bromide was developed. This sensor displayed superior electrocatalytic activity for the oxidation of chlorophenols, including 2-chlorophenol (Li et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Phenolic compounds, like 2-Bromo-5-chlorophenol, often interact with proteins and enzymes in organisms due to their ability to form hydrogen bonds . .
Mode of Action
Phenolic compounds often exert their effects through hydrogen bonding with biological macromolecules, altering their structure and function .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways this compound affects. Phenolic compounds can have diverse effects depending on their specific structure and the organism they interact with .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s chemical structure, the route of administration, and the organism’s physiology .
Result of Action
Phenolic compounds can have a wide range of effects, from antimicrobial activity to potential toxicity .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
It is known that halogenated phenols can interact with various enzymes and proteins .
Cellular Effects
It is known that halogenated phenols can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated phenols can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that halogenated phenols can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that halogenated phenols can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that halogenated phenols can interact with various enzymes and cofactors .
Transport and Distribution
It is known that halogenated phenols can interact with various transporters and binding proteins .
Subcellular Localization
It is known that halogenated phenols can be directed to specific compartments or organelles .
Properties
IUPAC Name |
2-bromo-5-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKYXVZQWHGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534671 | |
Record name | 2-Bromo-5-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13659-23-9 | |
Record name | 2-Bromo-5-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13659-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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